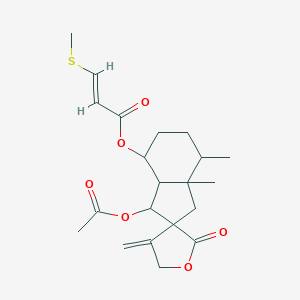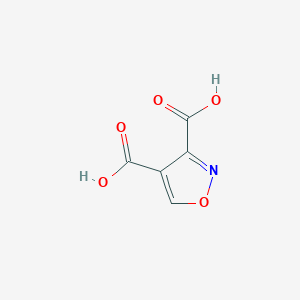
1,2-Oxazole-3,4-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Oxazole-3,4-dicarboxylic acid (ODCA) is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse range of applications. ODCA is a versatile molecule that can be synthesized in various ways and has been studied for its potential use in the fields of medicine, materials science, and catalysis.
Aplicaciones Científicas De Investigación
1,2-Oxazole-3,4-dicarboxylic acid has been studied extensively for its potential applications in the fields of medicine, materials science, and catalysis. In medicine, 1,2-Oxazole-3,4-dicarboxylic acid has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
In materials science, 1,2-Oxazole-3,4-dicarboxylic acid has been used as a building block for the synthesis of novel polymers and materials. It has also been studied for its potential use in the development of new electronic and optical materials.
In catalysis, 1,2-Oxazole-3,4-dicarboxylic acid has been used as a catalyst for various reactions, including the oxidation of alcohols and the synthesis of cyclic carbonates.
Mecanismo De Acción
The mechanism of action of 1,2-Oxazole-3,4-dicarboxylic acid is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in the body. 1,2-Oxazole-3,4-dicarboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Efectos Bioquímicos Y Fisiológicos
1,2-Oxazole-3,4-dicarboxylic acid has been shown to have anti-inflammatory and anti-tumor properties in vitro and in vivo. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. In addition, 1,2-Oxazole-3,4-dicarboxylic acid has been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2-Oxazole-3,4-dicarboxylic acid is a versatile molecule that can be synthesized in various ways and has a wide range of applications. It is relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, 1,2-Oxazole-3,4-dicarboxylic acid is not very soluble in water, which can make it difficult to use in certain experiments. In addition, 1,2-Oxazole-3,4-dicarboxylic acid can be expensive to synthesize, which can limit its use in some experiments.
Direcciones Futuras
There are many potential future directions for research on 1,2-Oxazole-3,4-dicarboxylic acid. In medicine, 1,2-Oxazole-3,4-dicarboxylic acid could be further studied for its potential use in the treatment of neurodegenerative diseases and other conditions. In materials science, 1,2-Oxazole-3,4-dicarboxylic acid could be used as a building block for the synthesis of new materials with novel properties. In catalysis, 1,2-Oxazole-3,4-dicarboxylic acid could be further studied for its potential use as a catalyst for various reactions. Overall, 1,2-Oxazole-3,4-dicarboxylic acid is a promising molecule with many potential applications, and further research is needed to fully understand its properties and potential.
Métodos De Síntesis
1,2-Oxazole-3,4-dicarboxylic acid can be synthesized through several methods, including the reaction of 1,2-oxazole with maleic anhydride and the oxidation of 1,2-oxazole-3-carboxylic acid. The most common method of synthesis involves the reaction of 1,2-oxazole with maleic anhydride in the presence of a catalyst such as sulfuric acid. This method yields 1,2-Oxazole-3,4-dicarboxylic acid with a high purity and yield.
Propiedades
Número CAS |
15440-76-3 |
|---|---|
Nombre del producto |
1,2-Oxazole-3,4-dicarboxylic acid |
Fórmula molecular |
C5H3NO5 |
Peso molecular |
157.08 g/mol |
Nombre IUPAC |
1,2-oxazole-3,4-dicarboxylic acid |
InChI |
InChI=1S/C5H3NO5/c7-4(8)2-1-11-6-3(2)5(9)10/h1H,(H,7,8)(H,9,10) |
Clave InChI |
VHTCWHUBWLWXSW-UHFFFAOYSA-N |
SMILES |
C1=C(C(=NO1)C(=O)O)C(=O)O |
SMILES canónico |
C1=C(C(=NO1)C(=O)O)C(=O)O |
Sinónimos |
3,4-Isoxazoledicarboxylicacid(8CI,9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



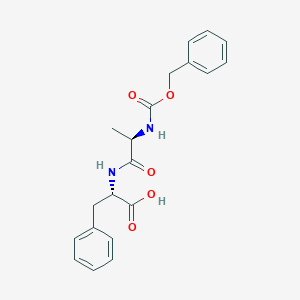
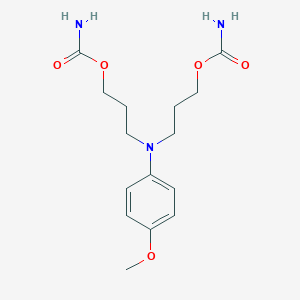
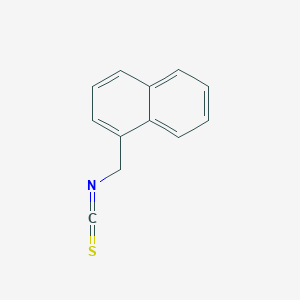
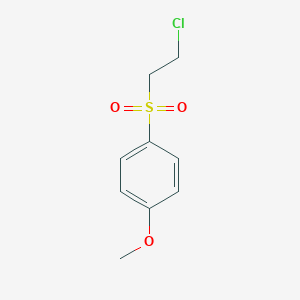
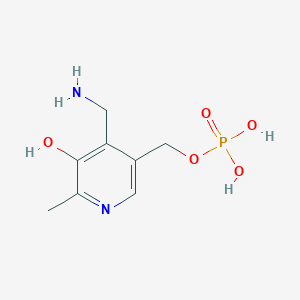
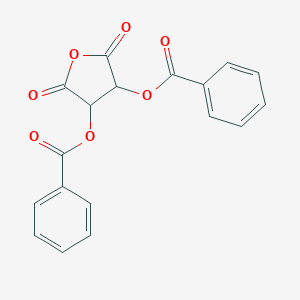
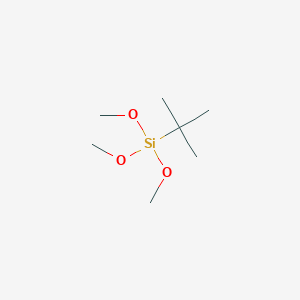
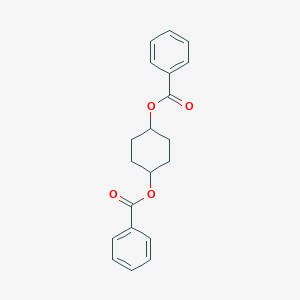
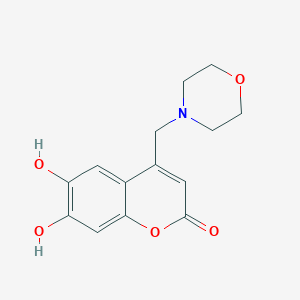
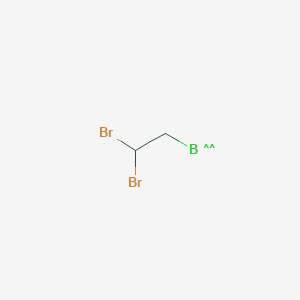
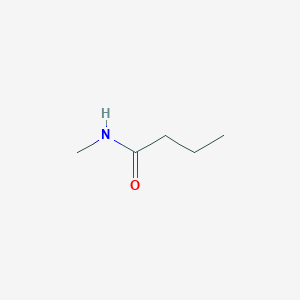
![Acetic acid, [3-methoxy-4-(trimethylsiloxy)phenyl]-, methyl ester](/img/structure/B96285.png)
![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B96288.png)
